molecular formula C6H10O4S B14699744 delta-Methylsulfonyl-gamma-valerolactone CAS No. 24885-63-0

delta-Methylsulfonyl-gamma-valerolactone

Cat. No.: B14699744
CAS No.: 24885-63-0
M. Wt: 178.21 g/mol
InChI Key: PMRXVIXJZUOPMZ-UHFFFAOYSA-N
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Description

Delta-Methylsulfonyl-gamma-valerolactone is a chemical compound that belongs to the class of lactones Lactones are cyclic esters that are commonly found in nature and are known for their diverse chemical properties and applications this compound is particularly interesting due to its unique structure, which includes a sulfonyl group and a lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Delta-Methylsulfonyl-gamma-valerolactone can be synthesized through several methods. One common approach involves the catalytic coupling of 1,5-pentanediol dehydrogenation and ethyl levulinate hydrogenation. This method utilizes copper catalysts and achieves high yields without the use of solvents or additional hydrogen consumption . The reaction conditions typically involve moderate temperatures and controlled heat release to avoid the formation of hotspots or coldspots.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar catalytic processes. The use of renewable biomass as a starting material is a sustainable approach that aligns with green chemistry principles. The catalytic processes can be optimized for efficiency, selectivity, and cost-effectiveness, making the large-scale production of this compound feasible .

Chemical Reactions Analysis

Types of Reactions

Delta-Methylsulfonyl-gamma-valerolactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to achieve high selectivity.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted lactones depending on the reagents used.

Scientific Research Applications

Delta-Methylsulfonyl-gamma-valerolactone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of polymers, solvents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of delta-Methylsulfonyl-gamma-valerolactone involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and other interactions with target molecules, influencing their structure and function.

Comparison with Similar Compounds

Delta-Methylsulfonyl-gamma-valerolactone can be compared with other similar compounds, such as gamma-valerolactone and delta-valerolactone. These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity .

List of Similar Compounds

  • Gamma-valerolactone
  • Delta-valerolactone
  • N-methyl-2-pyrrolidone
  • Dimethylformamide

Properties

CAS No.

24885-63-0

Molecular Formula

C6H10O4S

Molecular Weight

178.21 g/mol

IUPAC Name

5-(methylsulfonylmethyl)oxolan-2-one

InChI

InChI=1S/C6H10O4S/c1-11(8,9)4-5-2-3-6(7)10-5/h5H,2-4H2,1H3

InChI Key

PMRXVIXJZUOPMZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1CCC(=O)O1

Origin of Product

United States

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